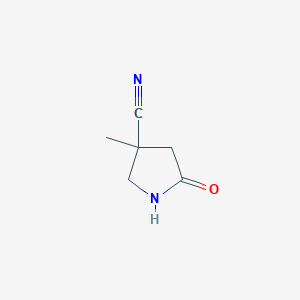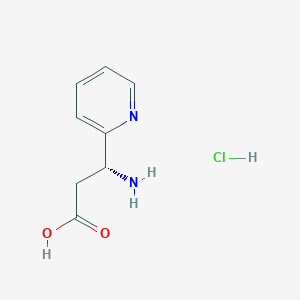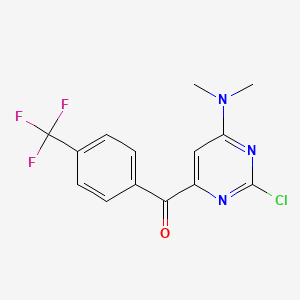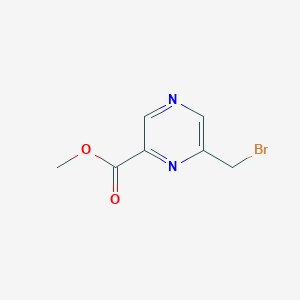
2-Pyrazinecarboxylic acid, 6-(bromomethyl)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-(bromomethyl)pyrazine-2-carboxylate is an organic compound with the molecular formula C7H7BrN2O2 It is a derivative of pyrazine, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 6-(bromomethyl)pyrazine-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of methyl pyrazine-2-carboxylate. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of methyl 6-(bromomethyl)pyrazine-2-carboxylate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-(bromomethyl)pyrazine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced by a different group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve solvents like ethanol or acetonitrile and may require catalysts.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminomethyl derivative, while oxidation would produce a carboxylic acid .
Applications De Recherche Scientifique
Methyl 6-(bromomethyl)pyrazine-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of methyl 6-(bromomethyl)pyrazine-2-carboxylate involves its interaction with various molecular targets. The bromomethyl group is reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity makes it useful in modifying biological molecules for research purposes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 6-bromopyrazine-2-carboxylate
- Methyl 5-chloro-6-methylpyrazine-2-carboxylate
- Methyl 6-bromopyridine-2-carboxylate
Uniqueness
Methyl 6-(bromomethyl)pyrazine-2-carboxylate is unique due to the presence of the bromomethyl group, which imparts specific reactivity that is not found in other similar compounds. This makes it particularly useful in certain synthetic and research applications .
Propriétés
Formule moléculaire |
C7H7BrN2O2 |
|---|---|
Poids moléculaire |
231.05 g/mol |
Nom IUPAC |
methyl 6-(bromomethyl)pyrazine-2-carboxylate |
InChI |
InChI=1S/C7H7BrN2O2/c1-12-7(11)6-4-9-3-5(2-8)10-6/h3-4H,2H2,1H3 |
Clé InChI |
JKHBPNIJQHBHMZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NC(=CN=C1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




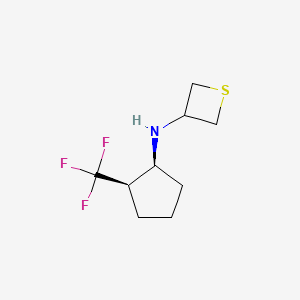
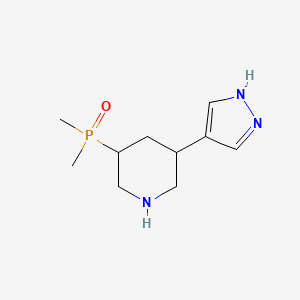
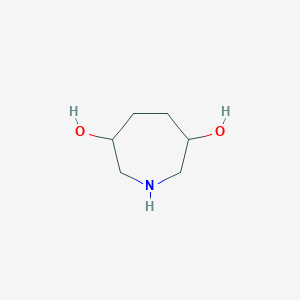
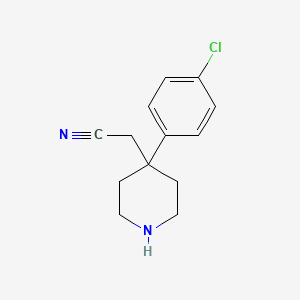
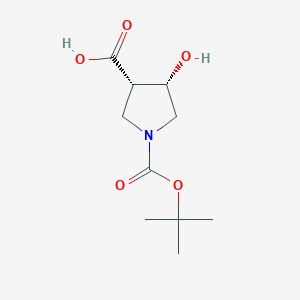
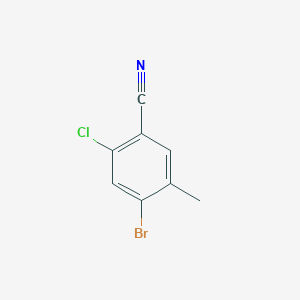
![2-Chloro-N-(4'-chloro-[1,1'-biphenyl]-4-yl)benzamide](/img/structure/B12987185.png)
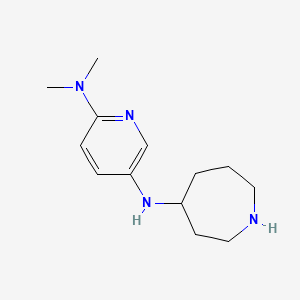
![(R)-2-(6-Fluoro-1H-benzo[d]imidazol-1-yl)-9-(8-fluorochroman-4-yl)-7H-purin-8(9H)-one](/img/structure/B12987207.png)
